2-Benzyl-2,4-dimethyl-1,3-dioxolane
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Overview
Description
2-Benzyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a colorless or light yellow liquid that is soluble in many organic solvents such as ethanol, ether, and acetone . This compound is part of the 1,3-dioxolane family, which are cyclic acetals commonly used as protective groups in organic synthesis .
Preparation Methods
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Benzyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
2-Benzyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxolane involves its role as a protective group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, protecting them from unwanted reactions during multi-step synthesis . The stability of the acetal group is due to the formation of a five-membered ring, which is less prone to hydrolysis under basic conditions . The deprotection process involves acid-catalyzed hydrolysis, where the acetal group is cleaved to regenerate the original carbonyl compound .
Comparison with Similar Compounds
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be compared with other similar compounds in the 1,3-dioxolane family, such as:
2-Methyl-2-phenyl-1,3-dioxolane: Similar in structure but with a phenyl group instead of a benzyl group.
2,2-Dimethyl-1,3-dioxolane: Lacks the benzyl group, making it less bulky and potentially less stable.
2-Benzyl-1,3-dioxolane: Similar but without the additional methyl groups, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and stability, making it a valuable protective group in organic synthesis .
Properties
CAS No. |
6282-34-4 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-benzyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-10-9-13-12(2,14-10)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
UWMOKVJOXOJKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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